![molecular formula C24H27N3O3 B4063865 N-2-adamantyl-4-(benzylamino)-3-nitrobenzamide](/img/structure/B4063865.png)
N-2-adamantyl-4-(benzylamino)-3-nitrobenzamide
Overview
Description
N-2-adamantyl-4-(benzylamino)-3-nitrobenzamide, also known as ANA-12, is a small molecule antagonist of the TrkB receptor. The TrkB receptor is a member of the tyrosine kinase receptor family and is involved in the regulation of neuronal survival, differentiation, and synaptic plasticity. ANA-12 has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and chronic pain.
Scientific Research Applications
Antiarrhythmic Activity
A series of new substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides were synthesized, showcasing an original spectrum of antiarrhythmic activity. The structure—activity relationship was studied, identifying compounds with potential lead drug properties for further pharmacological and toxicological evaluation (Likhosherstov et al., 2014). Derivatives of adamant-2-ylamides of alkylamidocarbonic acids demonstrated significant antiarrhythmic effects in models of calcium chloride arrhythmia, with specific compounds showing pronounced efficacy and safety compared to existing antiarrhythmic drugs (Turilova et al., 2013).
Synthesis and Characterization
The reaction of adamantane under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) led to the formation of 1-N-adamantylbenzamide among other products, highlighting a method for producing related compounds under specific conditions (Sakaguchi et al., 1997). Additionally, adamantane-based microporous polymers were prepared by Friedel–Crafts reaction, followed by post-functionalization with 4-nitrobenzoyl chloride, demonstrating an increase in CO2 uptake capacity due to the interaction between the nitro group and CO2 (Lim et al., 2012).
Additional Applications
Adamantyl N-benzylbenzamide derivatives containing an adamantyl moiety were synthesized and evaluated for their depigmenting and tyrosinase inhibitory activities, showing that the lipophilic character of the adamantyl moiety enhances depigmentation power. This application points towards the use of these compounds in melanogenesis inhibition studies (Baek et al., 2012).
properties
IUPAC Name |
N-(2-adamantyl)-4-(benzylamino)-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c28-24(26-23-19-9-16-8-17(11-19)12-20(23)10-16)18-6-7-21(22(13-18)27(29)30)25-14-15-4-2-1-3-5-15/h1-7,13,16-17,19-20,23,25H,8-12,14H2,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUJAXWCOBCTGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=C(C=C4)NCC5=CC=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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